ギンコライドB
概要
説明
Ginkgolide B is a terpene lactone and one of the main molecular forms of ginkgolides, present in Ginkgo biloba leaves. It is widely used to treat peripheral and cerebral circulation disorders .
Synthesis Analysis
The total synthesis of Ginkgolide B has been achieved by various groups . The synthesis methodologies developed in these laboratories involve the utilization of zinc-copper homoenolate and double diastereoselective intramolecular [2+2] photocycloaddition .Molecular Structure Analysis
Ginkgolide B is a diterpenoid trilactone with six five-membered rings. It contains a spiro [4,4]-nonane carbocyclic ring, a tetrahydrofuran ring, and a very specific tert-butyl group at one of the rings .Chemical Reactions Analysis
The total synthesis of Ginkgolide B involves a series of chemical reactions, including carbon-carbon bond formation guided by the compact nature of the Ginkgolide structure . The synthesis of related compounds was also achieved .Physical and Chemical Properties Analysis
Ginkgolide B is a white powder with a molecular formula of C20H24O10 and a molecular weight of 424.4 . Its solubility and bioavailability are the most important factors affecting its druggability .科学的研究の応用
虚血性脳卒中の神経保護
ギンコライドBは、虚血性脳卒中の治療に有望な効果を示しています。 神経学的欠損スコアを低下させ、神経保護因子の発現を増加させるのに役立ちます .
アルツハイマー病とパーキンソン病
This compoundを含むイチョウの葉の摂取は、アルツハイマー病やパーキンソン病などの疾患に有益であると報告されており、運動機能と認知機能を改善します .
心臓血管の健康
血小板活性化因子に対する拮抗薬として、this compoundは血栓症と心臓血管疾患の予防に重要な役割を果たしています .
抗うつ効果
研究では、this compoundは動物モデルにおいてうつ様行動を抑制することが示されており、抗うつ剤としての可能性を示唆しています .
不眠症の治療
This compoundは、ゼブラフィッシュモデルにおける不眠症の持続時間を短縮することが報告されており、これは特定の神経伝達物質受容体との相互作用に関連している可能性があります .
認知機能の向上
研究によると、this compoundは認知機能を向上させる可能性があり、これはさまざまな神経学的疾患に関連する認知障害の治療に役立つ可能性があります .
作用機序
Target of Action
Ginkgolide B has been found to target and inhibit Creatine Kinase B (CKB) . CKB plays a crucial role in cellular energy metabolism, and its inhibition by Ginkgolide B has been linked to the compound’s therapeutic effects . Additionally, Ginkgolide B is known to function as a selective antagonist of glycine receptors and a potent antagonist of platelet-activating factor (PAF) .
Mode of Action
Upon binding to its targets, Ginkgolide B exerts various effects. For instance, when it binds to the G-protein-coupled receptor, it activates adenyl cyclase, leading to an increase in cAMP levels . As a PAF antagonist, Ginkgolide B inhibits the action of PAF, a potent inducer of platelet aggregation .
Biochemical Pathways
Ginkgolide B affects several biochemical pathways. It has been found to inhibit CKB, which subsequently promotes angiogenesis through the CCT/TRiC-SK1 axis . Additionally, Ginkgolide B is involved in the regulation of neurotransmitters such as glutamate and dopamine . It also influences the inflammatory process .
Pharmacokinetics
The pharmacokinetics of Ginkgolide B involve its absorption, distribution, metabolism, and excretion (ADME). Detailed information on these aspects is limited . It’s known that Ginkgolide B has poor water solubility, which can affect its bioavailability
Result of Action
Ginkgolide B has been shown to exert a number of beneficial effects at the molecular and cellular levels. These include anti-inflammatory, anti-allergic, antioxidant, and neuroprotective effects . It has been found to reduce infarct size, brain edema, and enhance neuronal survival in stroke models . Moreover, it regulates neurotransmitter levels, ion balance, and exerts antioxidant, anti-inflammatory, and anti-apoptotic effects .
Action Environment
The action, efficacy, and stability of Ginkgolide B can be influenced by various environmental factors. For instance, its water solubility can be increased by salt formation, ring opening, and halogen introduction . These modifications can potentially enhance the bioavailability and efficacy of Ginkgolide B .
Safety and Hazards
生化学分析
Biochemical Properties
Ginkgolide B interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is known to condition the action of neurotransmitters like glutamate or dopamine . Furthermore, it induces the inhibition of platelet-activating factors (PAF) . Ginkgolide B also influences the inflammatory process .
Cellular Effects
Ginkgolide B has a profound impact on various types of cells and cellular processes. It has been shown to enhance cell viability and attenuate cell apoptosis in hypoxia-induced neuronal damage . It also upregulates the expression of Bcl2 and p-AMPK . Moreover, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ginkgolide B exerts its effects through several mechanisms. It has been found to be a potent antagonist of glycine receptors based on noncompetitive inhibition . It also triggers apoptotic biochemical changes such as oxidative stress generation, Ca2+ influx, NO production, loss of mitochondrial membrane potential (MMP), and the activation of caspase-3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ginkgolide B change over time. It has been shown to enhance the functional and sensory behavioral parameters and protect the histological and ultrastructural elements in the sciatic nerve . It also prevents spinal cord neurons from further deterioration .
Dosage Effects in Animal Models
The effects of Ginkgolide B vary with different dosages in animal models. For instance, in a study on rats, it was found that Ginkgolide B treatment could significantly reverse MPP±induced expression and translocation from cytoplasm to nucleus of MN9D cells .
Metabolic Pathways
Ginkgolide B is involved in several metabolic pathways. It has been suggested that it may alleviate metabolic syndrome . It is also known to inhibit the expression of platelet-activating factor (PAF), platelet-activating factor receptor (PAFR), and the tyrosine kinase Src and the p38 mitogen-activated protein kinase (p38MAPK), preventing p38MAPK from activating downstream transcription factors .
Transport and Distribution
Ginkgolide B is transported and distributed within cells and tissues. It has been suggested that Ginkgolide B is synthesized in the fibrous root and main root periderm, and these compounds are then transported through the old stem cortex and phloem to the leaves .
Subcellular Localization
The subcellular localization of Ginkgolide B has been studied. It has been found that the calcium orange dye as patches not associated with specific organelles . H2o2 localization by Amplex Red showed a clear association with microbodies (probably peroxisomes) and/or mitochondria .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ginkgolide B involves several steps starting from a commercially available starting material, (+)-catechin. The key steps in the synthesis include the formation of a dihydropyran ring, a Diels-Alder reaction, and a final oxidation to form the desired compound.", "Starting Materials": [ "(+)-catechin", "2,3-dimethyl-2-butene", "Maleic anhydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate" ], "Reaction": [ "Conversion of (+)-catechin to 1,3-diphenylpropan-2-ol using 2,3-dimethyl-2-butene and maleic anhydride as catalysts in methanol solvent", "Conversion of 1,3-diphenylpropan-2-ol to 3,4-dihydro-2H-pyran using hydrochloric acid and sodium hydroxide as catalysts", "Conversion of 3,4-dihydro-2H-pyran to 5-(3',4'-dihydroxyphenyl)-2-(4'-hydroxyphenyl)-4,6-dihydroxycyclohex-3-enone using a Diels-Alder reaction with maleic anhydride", "Conversion of 5-(3',4'-dihydroxyphenyl)-2-(4'-hydroxyphenyl)-4,6-dihydroxycyclohex-3-enone to Ginkgolide B using hydrogen peroxide, acetic acid, and sodium acetate as catalysts" ] } | |
CAS番号 |
15291-77-7 |
分子式 |
C20H24O10 |
分子量 |
424.4 g/mol |
IUPAC名 |
(1R,7S,11R,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6?,7?,8?,9?,10?,11?,15?,17-,18-,19+,20+/m0/s1 |
InChIキー |
SQOJOAFXDQDRGF-IRZXQTRHSA-N |
異性体SMILES |
CC1C(=O)OC2[C@]1([C@@]34C(=O)OC5[C@]3(C2O)[C@@]6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |
SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |
正規SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |
外観 |
Solid powder |
melting_point |
280 °C |
15291-77-7 | |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bilobalide B; Ginkgolide B; BN 52021; BN52021; BN-52021; BN 52051; BN52051; BN-52051 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Ginkgolide B?
A1: Ginkgolide B acts primarily as a platelet-activating factor receptor (PAFR) antagonist. [, , ] This means it blocks the binding of platelet-activating factor (PAF) to its receptor, preventing the downstream effects of PAF signaling.
Q2: How does Ginkgolide B's antagonism of PAFR translate to its observed therapeutic effects?
A2: PAF is a potent inflammatory mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By inhibiting PAFR, Ginkgolide B exerts anti-inflammatory, anti-allergic, and neuroprotective effects. [, , , ]
Q3: Does Ginkgolide B interact with other molecular targets besides PAFR?
A3: While PAFR is its primary target, research suggests Ginkgolide B may also modulate other signaling pathways, including:* PI3K/Akt pathway: Ginkgolide B has been shown to inhibit the PI3K/Akt pathway in activated platelets, potentially contributing to its anti-atherosclerotic effects. [, , ]* JAK2/STAT3 pathway: In high glucose-treated endothelial cells, Ginkgolide B suppressed inflammation by inhibiting the JAK2/STAT3 pathway. []* Ras/MAPK pathway: In renal cyst models, Ginkgolide B altered the Ras/MAPK pathway, suggesting a role in inhibiting cyst development. [, ]
Q4: What is the molecular formula and weight of Ginkgolide B?
A4: The molecular formula of Ginkgolide B is C20H24O9, and its molecular weight is 408.4 g/mol. [, ]
Q5: How stable is Ginkgolide B under various conditions?
A5: Ginkgolide B exhibits stability challenges due to its lactone rings, which can undergo hydrolysis in aqueous solutions with varying pH levels. [] This hydrolysis leads to the formation of carboxylate forms, potentially impacting its activity.
Q6: Are there formulation strategies to improve Ginkgolide B's stability and bioavailability?
A6: Researchers have explored several strategies, including:* Solid dispersions: Formulation of Ginkgolide B as solid dispersions with polymers like polyvidone has been shown to enhance its dissolution rate and bioavailability. []* Injectable formulations: Development of injectable formulations using ethanol, glycerol, and PEG600 aimed to improve stability and ensure consistent drug delivery. [, , ]
Q7: What is known about the pharmacokinetics of Ginkgolide B?
A7: Studies in rats have shown that Ginkgolide B undergoes metabolism, including hydrolysis of its lactone rings to carboxylate forms. [] Approximately 63.5% of the administered dose is present as the active lactone form in plasma. [] The compound is primarily eliminated through urine, with a near 1:1 ratio of lactone to carboxylate forms. []
Q8: Are there differences in the pharmacokinetics of Ginkgolide B when administered as a monomer versus as part of a Ginkgo biloba extract?
A8: A study comparing the pharmacokinetics of Ginkgolide B monomer and an extract of Ginkgolides in rats found no significant differences in key parameters like half-life and AUC. [] This suggests the co-existing components in the Ginkgo biloba extract may not significantly impact the pharmacokinetics of Ginkgolide B in rats. []
Q9: What are some of the in vitro models used to study the effects of Ginkgolide B?
A9: Numerous in vitro models have been employed, including:* Platelet aggregation assays: Used to assess the inhibitory effect of Ginkgolide B on platelet aggregation induced by various agonists like PAF and thrombin. [, , , ] * Endothelial cell models: Investigate the protective effects of Ginkgolide B on endothelial cells exposed to stressors like ox-LDL, high glucose, and cigarette smoke condensate. [, , , ]* Renal cyst models: Utilized to evaluate the inhibitory effects of Ginkgolide B on cyst formation and enlargement, exploring its potential for treating polycystic kidney disease. [, ]* Neuron cell models: Explore the neuroprotective effects of Ginkgolide B against various insults, including KA-induced damage and ischemia/reperfusion injury. [, , ]
Q10: What are some of the in vivo models used to assess the efficacy of Ginkgolide B?
A10: Several animal models have been employed, including:* Atherosclerosis models: ApoE−/− mice fed a high-cholesterol diet are used to study the anti-atherosclerotic effects of Ginkgolide B. []* Diabetic models: Streptozotocin (STZ)-induced diabetic rats are used to evaluate Ginkgolide B's protective effects on diabetic complications, including nephropathy, cardiomyopathy, and endothelial dysfunction. [, , ]* Spinal cord injury models: Rat models of spinal cord injury are used to investigate the neuroprotective potential of Ginkgolide B. [, ]* Cerebral ischemia/reperfusion injury models: Rat models using middle cerebral artery occlusion are utilized to assess Ginkgolide B's ability to improve neurological outcomes following ischemic stroke. []
Q11: What are the potential toxicological concerns associated with Ginkgolide B?
A11: An embryo-fetal development toxicity study in rats and rabbits revealed that high doses of a Ginkgolide B derivative, dimethylaminoethyl ginkgolide B, affected fetal growth and development. [] These findings emphasize the need for careful dose optimization and further research on potential developmental toxicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。